

Comparative Efficacy of 1D228 in Gastric and Hepatocellular Carcinoma

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, **1D228**, against alternative therapeutic options for gastric and hepatocellular carcinoma (HCC). The data presented is based on preclinical studies, offering insights into the potential efficacy of **1D228**.

Overview of 1D228

1D228 is a potent, orally available small molecule inhibitor that targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Aberrant activation of these pathways is implicated in the progression of several cancers, including gastric and liver cancers. By dual-targeting these oncogenic drivers, **1D228** aims to provide a more effective anti-tumor response.[1][2][3][4]

Quantitative Efficacy Data

The preclinical efficacy of **1D228** has been evaluated in xenograft models of human gastric and hepatocellular carcinoma. The primary endpoint in these studies was Tumor Growth Inhibition (TGI), a measure of the reduction in tumor size in treated animals compared to a control group.

Gastric Cancer Efficacy

In a xenograft model using the MKN45 human gastric cancer cell line, **1D228** demonstrated superior tumor growth inhibition compared to the c-Met inhibitor tepotinib and a combination of



the TRK inhibitor larotrectinib and tepotinib.[1][2][4]

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
1D228	8 mg/kg/day	94.8%
Tepotinib	8 mg/kg/day	67.61%
Larotrectinib + Tepotinib	Not explicitly stated in the results	Less effective than 1D228

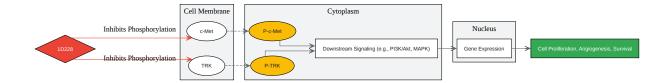
Hepatocellular Carcinoma Efficacy

Similarly, in a xenograft model using the MHCC97H human hepatocellular carcinoma cell line, **1D228** showed robust anti-tumor activity, significantly outperforming tepotinib.[1][2][3]

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
1D228	4 mg/kg/day	93.4%
Tepotinib	4 mg/kg/day	63.9%

Signaling Pathway and Experimental Workflow

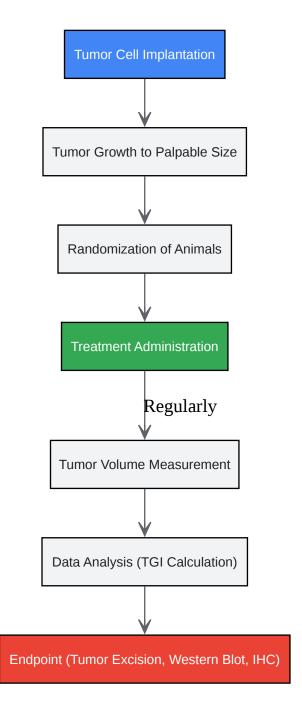
The following diagrams illustrate the mechanism of action of **1D228** and a typical experimental workflow for evaluating its in vivo efficacy.





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Caption: Mechanism of action of 1D228.



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Caption: In vivo efficacy experimental workflow.

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **1D228**.

In Vivo Xenograft Studies

- Animal Model: Male BALB/c nude mice (5-6 weeks old) were used for the xenograft studies.
 [2] Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Cell Lines and Implantation:
 - \circ Gastric Cancer: 5 x 106 MKN45 human gastric cancer cells were suspended in 100 μ L of PBS and subcutaneously injected into the right flank of each mouse.
 - Hepatocellular Carcinoma: 5 x 106 MHCC97H human hepatocellular carcinoma cells were similarly injected.

Treatment:

- When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into control and treatment groups.
- 1D228 and tepotinib were administered orally once daily at the dosages specified in the data tables. The control group received the vehicle solution.

• Efficacy Assessment:

- Tumor volumes were measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
- Animal body weights were monitored as an indicator of toxicity.
- At the end of the study, tumors were excised, weighed, and processed for further analysis (Western blot, immunohistochemistry).
- Tumor Growth Inhibition (TGI) was calculated as: [(1 (Mean tumor weight of treated group / Mean tumor weight of control group))] × 100%.



Western Blot Analysis

- Protein Extraction: Tumor tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies
 against c-Met, phospho-c-Met, TRK, phospho-TRK, and downstream signaling proteins. After
 washing, membranes were incubated with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

- Cell Preparation: Cancer cells were seeded and treated with 1D228 at various concentrations for 24-48 hours.
- Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. After fixation, cells were stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Comparison with Standard of Care

Direct comparative efficacy data for **1D228** against the current standard-of-care regimens for MET-amplified or NTRK fusion-positive gastric and hepatocellular carcinomas is not yet available from clinical trials.

Gastric Cancer: The standard of care for advanced gastric cancer often involves a
combination of chemotherapy agents such as fluoropyrimidines (e.g., 5-FU, capecitabine)
and platinum-based drugs (e.g., cisplatin, oxaliplatin).[5][6][7] For HER2-positive tumors,
trastuzumab is added to chemotherapy. For PD-L1 positive tumors, immune checkpoint



inhibitors may be used. For NTRK fusion-positive gastric cancer, larotrectinib or entrectinib are approved targeted therapies.[8][9][10][11]

Hepatocellular Carcinoma: For advanced HCC, first-line treatment options include sorafenib, lenvatinib, and the combination of atezolizumab and bevacizumab.[12][13][14] For patients with NTRK gene fusions, larotrectinib and entrectinib are approved treatment options.[13]
 Crizotinib has also shown efficacy in a case of MET-amplified HCC.[15]

The preclinical data suggests that **1D228** holds promise as a potent inhibitor in gastric and hepatocellular carcinomas with c-Met or TRK alterations. Its superior TGI compared to tepotinib in these models is a strong indicator of its potential clinical utility. Further clinical investigation is warranted to establish its efficacy and safety in patients and to compare it directly with current standard-of-care treatments.

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